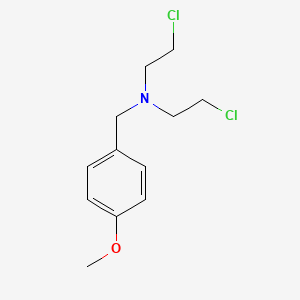

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine

Description

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine is a nitrogen mustard derivative characterized by two 2-chloroethyl groups and a 4-methoxybenzyl substituent attached to a central nitrogen atom. Its synthesis involves the reaction of bis(2-chloroethyl)amine hydrochloride with 4-methoxybenzoyl chloride in the presence of triethylamine, yielding a reactive alkylating agent .

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO/c1-16-12-4-2-11(3-5-12)10-15(8-6-13)9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEHBTQWYNXBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound this compound can be represented by the molecular formula . Its synthesis typically involves the reaction of 4-methoxybenzylamine with 2-chloroethyl chloride. The resulting product has been noted for its structural similarity to other biologically active amines, suggesting potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrates an MIC of approximately 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone |

| Escherichia coli | 6.3 | Ceftriaxone |

Additionally, it has shown moderate antifungal activity against Candida albicans, with an MIC ranging from 25 to 50 µg/mL, indicating a broad spectrum of antimicrobial efficacy .

Cytotoxic Activity

Cytotoxicity assessments reveal that this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies using the Artemia salina model have indicated a cytotoxicity threshold (LC50) greater than 1000 µg/mL, suggesting a potential role in cancer therapeutics .

- Cytotoxicity Data :

| Test Organism | LC50 (µg/mL) |

|---|---|

| Artemia salina | >1000 |

This level of cytotoxicity positions the compound as a candidate for further investigation in cancer treatment protocols.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with DNA replication or protein synthesis in microbial cells, leading to cell death. This mechanism is common among many antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study highlighted the effectiveness of structurally related compounds against resistant bacterial strains, suggesting that modifications in the amine structure could enhance activity .

- Cytotoxicity in Cancer Cells : Research on related benzylamines has shown promising results in inhibiting tumor growth in vitro, supporting the hypothesis that this compound may exhibit similar properties .

- Comparative Studies : Comparative analyses with other known antimicrobial agents have demonstrated that this compound's efficacy is on par with established drugs, warranting further exploration into its clinical applications .

Comparison with Similar Compounds

Bis(4-methoxybenzyl)amine

- Molecular Formula: C₁₆H₁₉NO₂

- Molecular Weight : 257.33 g/mol

- Key Features : Lacks chloroethyl groups; contains two 4-methoxybenzyl substituents.

- Applications: Used as a building block in organic synthesis and peptide chemistry. The absence of chloroethyl groups eliminates alkylating activity, making it suitable for non-cytotoxic applications such as protecting groups or ligand frameworks .

- Synthesis : Prepared via Ullmann coupling of 4-bromoanisole with p-anisidine using palladium catalysts .

Methylbis(β-chloroethyl)amine (HN2, Nitrogen Mustard)

- Molecular Formula : C₅H₁₁Cl₂N

- Molecular Weight : 156.06 g/mol

- Key Features : Contains a methyl group instead of the 4-methoxybenzyl group.

- Applications : A classic alkylating chemotherapeutic agent that crosslinks DNA. Studies show potent inhibition of Ehrlich ascites tumor cell growth and dehydrogenase activity .

- Reactivity : Reacts with aqueous chlorine to form formaldehyde and glyoxal derivatives, indicating environmental persistence concerns .

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

- Molecular Formula: C₁₅H₁₆FNO

- Molecular Weight : 245.29 g/mol

- Key Features : Fluorine substitution on the benzyl group enhances metabolic stability.

- Applications : Investigated in receptor-targeted therapies; fluorine’s electron-withdrawing effects may improve binding affinity .

Structural and Functional Analysis

Substituent Effects on Activity

- Chloroethyl Groups: Critical for alkylating activity in nitrogen mustards.

- Methoxybenzyl vs.

Data Table: Comparative Overview

Q & A

Q. What are the optimal synthetic routes for Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine in laboratory settings?

The compound can be synthesized via nucleophilic substitution between 4-methoxybenzylamine and 2-chloroethyl chloride derivatives. A typical approach involves reacting 4-methoxybenzylamine with excess 1,2-dichloroethane under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

Key variables include:

- Solvent polarity : Higher polarity (e.g., DMF) improves solubility of intermediates but may increase side reactions.

- Temperature : Elevated temperatures (70–90°C) accelerate reactivity but risk decomposition of the chloroethyl groups.

- Stoichiometry : A 2:1 molar ratio of 1,2-dichloroethane to 4-methoxybenzylamine minimizes unreacted starting material. Monitoring by TLC (using ethyl acetate/hexane) and optimizing reaction time (6–12 hours) are critical for yield (>65%) and purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Peaks for methoxy protons (~3.8 ppm), aromatic protons (6.8–7.3 ppm), and chloroethyl groups (3.6–3.8 ppm for CH₂Cl).

- IR Spectroscopy : Stretching vibrations for C-Cl (~650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 272.1 (calculated for C₁₂H₁₇Cl₂NO) .

Advanced Research Questions

Q. What are the primary chemical reaction pathways of this compound under varying conditions?

- Alkylation : The chloroethyl groups act as alkylating agents, reacting with nucleophiles (e.g., thiols, amines) to form adducts.

- Hydrolysis : In aqueous basic conditions, the chloroethyl groups may undergo hydrolysis to form ethylene glycol derivatives.

- Oxidation : The methoxybenzyl moiety can be oxidized to a benzaldehyde derivative using strong oxidants like KMnO₄ .

Q. How does the 4-methoxybenzyl group affect reactivity compared to non-substituted analogs?

The electron-donating methoxy group increases the electron density of the aromatic ring, enhancing stability against electrophilic attack. However, it may reduce the nucleophilicity of the adjacent amine, slowing alkylation kinetics. Computational studies (DFT) suggest a Hammett σₚ value of -0.27 for the methoxy group, indicating moderate resonance effects .

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Molecular Docking : Used to simulate interactions with DNA alkylation sites (e.g., guanine N7 positions).

- MD Simulations : Assess stability of ligand-receptor complexes over time.

- QSAR Models : Correlate structural features (e.g., Cl substituents) with cytotoxic activity .

Q. What challenges arise in analyzing degradation products via mass spectrometry?

- Fragmentation Complexity : Chloroethyl groups produce multiple fragment ions (e.g., [M-Cl]⁺, [M-CH₂CH₂Cl]⁺), complicating interpretation.

- Matrix Effects : Biological samples may require SPE or HPLC purification to isolate degradation products (e.g., ethylene oxide derivatives) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic Conditions (pH < 3) : Rapid hydrolysis of chloroethyl groups.

- Neutral/Basic Conditions (pH 7–9) : Stable at 25°C but degrades at >50°C.

- Storage Recommendations : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Q. What in vitro models are suitable for assessing cytotoxic effects?

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7).

- DNA Damage Assays : Comet assay or γ-H2AX staining to detect alkylation-induced breaks.

- Dose-Response Studies : IC₅₀ values typically range 10–50 µM, depending on cell type .

Q. What strategies mitigate cross-reactivity in alkylation studies?

- Protective Groups : Use Boc-protected amines to block unintended alkylation sites.

- Selective Solvents : Non-polar solvents (e.g., toluene) reduce nucleophile accessibility.

- Kinetic Control : Shorter reaction times (1–2 hours) limit side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.